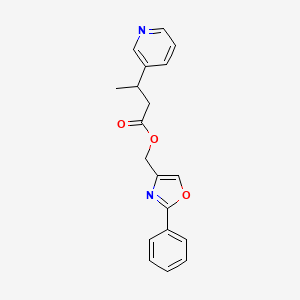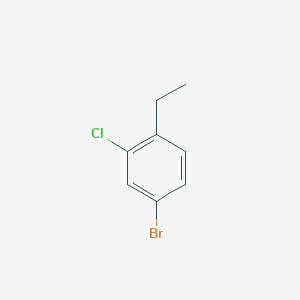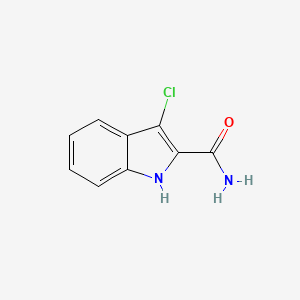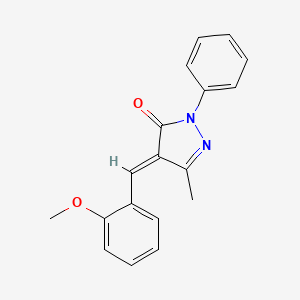![molecular formula C15H22N2O2 B7574525 4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7574525.png)
4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid, also known as MPBP, is a chemical compound that has gained significant attention in scientific research. It is a piperazine derivative that has been synthesized for its potential use as a pharmacological tool in studying the central nervous system. MPBP has been found to have a high affinity for certain receptors in the brain, making it a valuable tool for investigating the mechanisms of various neurological disorders.
作用機序
The exact mechanism of action of 4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and the serotonin 5-HT1A receptor. This means that it can activate these receptors to a certain extent, but not fully, which can help to elucidate the role of these receptors in neurological disorders.
Biochemical and Physiological Effects:
4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid has been found to have several biochemical and physiological effects, including the modulation of dopamine and serotonin levels in the brain. It has also been found to increase the release of acetylcholine, which is involved in learning and memory processes. These effects make 4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid a valuable tool for investigating the role of neurotransmitters in neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid in lab experiments is its high affinity for certain receptors in the brain, which makes it a valuable tool for investigating the mechanisms of neurological disorders. However, one of the limitations of using 4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid is that it is not highly selective for specific receptors, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research involving 4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid, including the investigation of its potential use as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of 4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid and its effects on neurotransmitter systems in the brain. Finally, the development of more selective derivatives of 4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid could help to overcome some of the limitations of using this compound in lab experiments.
合成法
The synthesis of 4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid involves several steps, starting with the reaction of 2-methylphenylpiperazine with butyric anhydride to form the intermediate 4-(2-methylphenyl)piperazin-1-yl)butyric acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with the desired amine to form the final product, 4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid.
科学的研究の応用
4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid has been used extensively in scientific research as a pharmacological tool to investigate the mechanisms of various neurological disorders. It has been found to have a high affinity for certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This makes it a valuable tool for investigating the role of these receptors in neurological disorders such as schizophrenia and depression.
特性
IUPAC Name |
4-[4-(2-methylphenyl)piperazin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-13-5-2-3-6-14(13)17-11-9-16(10-12-17)8-4-7-15(18)19/h2-3,5-6H,4,7-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYFZQSVJWOILX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropyl-[2-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574444.png)
![1-[3-(2-Propan-2-ylimidazol-1-yl)piperidin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7574454.png)
![2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl-methylamino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7574470.png)
![4-azatricyclo[4.3.1.13,8]undecan-4-yl(3H-benzimidazol-5-yl)methanone](/img/structure/B7574480.png)
![tert-butyl N-[1-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate](/img/structure/B7574483.png)
![3-Fluoro-4-[[4-[1-(oxane-4-carbonyl)azepan-2-yl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7574488.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B7574500.png)




![N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574542.png)
![Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate](/img/structure/B7574546.png)